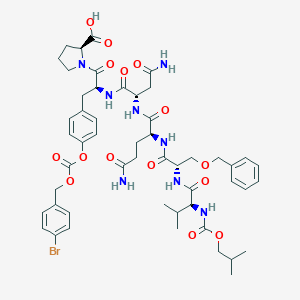

Boc-bgat-prooh

Description

Properties

CAS No. |

138865-77-7 |

|---|---|

Molecular Formula |

C51H65BrN8O15 |

Molecular Weight |

1110 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C51H65BrN8O15/c1-29(2)25-73-50(70)59-43(30(3)4)47(66)58-39(28-72-26-32-9-6-5-7-10-32)46(65)55-36(20-21-41(53)61)44(63)56-37(24-42(54)62)45(64)57-38(48(67)60-22-8-11-40(60)49(68)69)23-31-14-18-35(19-15-31)75-51(71)74-27-33-12-16-34(52)17-13-33/h5-7,9-10,12-19,29-30,36-40,43H,8,11,20-28H2,1-4H3,(H2,53,61)(H2,54,62)(H,55,65)(H,56,63)(H,57,64)(H,58,66)(H,59,70)(H,68,69)/t36-,37-,38-,39-,40-,43-/m0/s1 |

InChI Key |

NOSLNGMGLUZOKG-CNKJTFKXSA-N |

SMILES |

CC(C)COC(=O)NC(C(C)C)C(=O)NC(COCC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)OC(=O)OCC3=CC=C(C=C3)Br)C(=O)N4CCCC4C(=O)O |

Isomeric SMILES |

CC(C)COC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)OC(=O)OCC3=CC=C(C=C3)Br)C(=O)N4CCC[C@H]4C(=O)O |

Canonical SMILES |

CC(C)COC(=O)NC(C(C)C)C(=O)NC(COCC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)OC(=O)OCC3=CC=C(C=C3)Br)C(=O)N4CCCC4C(=O)O |

sequence |

VXQNXP |

Synonyms |

Boc-BGAT-ProOH Boc-Val-Ser(Bzl)-Gln-Asn-Tyr(BrZ)-Pro-OH Boc-valyl-benzylseryl-glutaminyl-asparaginyl-(BrZ)tyrosyl-proline tert-butyloxycarbonyl-valyl-(benzyl)seryl-glutaminyl-asparaginyl-(BrZ)tyrosyl-proline |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Boc Bgat Prooh and Congeneric Structures

Strategic Approaches to the Boc-bgat-prooh Scaffold Architecture

Advanced Retrosynthetic Disconnection Strategies for this compound

Retrosynthetic analysis of this compound would involve identifying key bonds that can be strategically disconnected to arrive at simpler, readily available starting materials or intermediates. Considering the likely presence of a proline ring and a functionalized amino acid component (implied by "bgat"), potential disconnections could target the amide bond linking these two units or bonds within the functionalized side chain of the "bgat" portion. For complex ncAA structures, retrosynthetic strategies often aim to utilize existing chiral pools (e.g., natural amino acids like proline) or establish chirality through asymmetric catalysis at early stages of the synthesis. The Boc group, a common protecting group for the α-amino function organic-chemistry.org, would typically be introduced or considered during the retrosynthetic planning, potentially being added at a late stage or present on one of the key building blocks. Retrosynthetic approaches can also inform the potential for chemoenzymatic synthesis, which combines chemical and enzymatic transformations to access challenging structural motifs oup.com.

Comparative Analysis with Established Non-Canonical Amino Acid Synthesis Protocols

The synthesis of this compound can be compared to established protocols for the synthesis of other complex non-canonical amino acids and proline derivatives preprints.orgnih.govnih.govenamine.netorganic-chemistry.orgethz.chresearchgate.netresearchgate.net. Many ncAAs are synthesized through modifications of canonical amino acids or by constructing the amino acid core de novo using methods that control stereochemistry nih.gov. Protocols for synthesizing substituted proline derivatives often start from readily available proline analogues, such as 4-hydroxyproline, and introduce new functional groups or carbon chains with control over the stereochemistry at the ring positions enamine.netethz.chresearchgate.net. The incorporation of guanidine (B92328) or other basic functional groups, as potentially indicated by "bgat," often requires specific synthetic sequences involving guanidinylation reactions or the introduction of protected amino groups that are later deprotected and functionalized researchgate.netbeilstein-journals.org. Comparing the structural features of this compound to known ncAAs helps in selecting appropriate synthetic methodologies and protecting group strategies.

Specific Chemical Transformations for the Elaboration of this compound

The successful construction of the this compound scaffold relies on employing specific chemical transformations that enable the precise formation of bonds and the control of stereochemistry.

Stereoselective and Diastereoselective Synthesis of the Core bgat-prooh Unit

Achieving high stereoselectivity and diastereoselectivity is paramount in the synthesis of amino acid derivatives to ensure the formation of the desired isomer with the correct biological activity chemistrydocs.com. For the "bgat-prooh" core, which likely contains multiple chiral centers, reactions that control the relative and absolute configuration are essential nih.govnih.govenamine.netcapes.gov.br. Strategies for stereocontrol can include the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. Diastereoselective reactions are particularly important for setting the relative stereochemistry between adjacent chiral centers, such as those within the proline ring or between the proline unit and the "bgat" fragment.

Asymmetric Mannich-type reactions are powerful tools for the stereoselective formation of C-N bonds and the synthesis of β-amino carbonyl compounds and α,β-diamino acid derivatives nih.govua.esrsc.orgnih.govorganic-chemistry.orgresearchgate.net. When α-imino carboxylic acid derivatives are employed as electrophiles, the reaction with suitable nucleophiles allows for the direct construction of the α,β-diamino acid framework with control over the stereochemistry at both the α and β carbons ua.esnih.gov. This methodology could be relevant to the synthesis of the "bgat" portion if it contains an α,β-diamino acid motif or a related structure. Chiral catalysts, such as organocatalysts or metal complexes, are often used to induce enantioselectivity in these reactions ua.esrsc.orgnih.govresearchgate.net.

Enantioselective conjugate addition (or Michael addition) reactions are valuable for forming C-C or C-heteroatom bonds with high enantiocontrol ua.esfrontiersin.orgbeilstein-journals.orgnih.govrsc.org. This type of reaction involves the addition of a nucleophile to an electron-deficient alkene, creating a new chiral center in the process beilstein-journals.org. Enantioselective conjugate additions catalyzed by chiral metal complexes or organocatalysts have been successfully applied in the synthesis of various amino acid derivatives and intermediates ua.esfrontiersin.orgrsc.org. This methodology could be employed to introduce functionalized side chains or to construct cyclic systems, such as modified proline rings or elements within the "bgat" structure, in a stereocontrolled manner.

Cyclopropanation Strategies, Including Modified Simmons-Smith Approaches

The Simmons-Smith reaction, employing a zinc-copper couple or diethylzinc (B1219324) and diiodomethane, facilitates the formation of cyclopropane (B1198618) rings from alkenes mdpi.comwikipedia.org. Modified Simmons-Smith reactions have been instrumental in synthesizing cyclopropane-containing amino acid derivatives. For instance, a modified Simmons-Smith reaction was a key step in the synthesis of Boc-protected 4,5-methano-beta-proline, a cyclopropane-modified beta-amino acid researchgate.netresearchgate.net. This approach allowed for the preparation of both cis and trans isomers of the target compound researchgate.net. Titanium-catalyzed cyclopropanation of Boc-protected cyanohydrins has also been developed as a short route to aminocyclopropanecarboxylic acid derivatives thieme-connect.com. The synthesis of cyclopropyl (B3062369) amino acids and peptides may require the protection of functional groups during the cyclopropanation process google.com.

Asymmetric Alkylation and Functionalization of α-Amino Acid Precursors

Asymmetric alkylation and functionalization of α-amino acid precursors are crucial for the stereocontrolled synthesis of unnatural and modified amino acids. Methodologies have been developed for the catalytic, enantioselective alkylation of α-imino esters and N,O-acetals using chiral transition metal-phosphine complexes, yielding protected nonnatural amino acids with high enantioselectivity and diastereoselectivity nih.gov.

Asymmetric α-allylation of N-unprotected amino esters has been achieved using a synergistic catalytic system involving an achiral aldehyde, Zn(II), and a chiral palladium complex chemistryviews.org. This method allows for the formation of α,α-disubstituted α-amino esters with high yields and enantioselectivities chemistryviews.org. The asymmetric α-arylation of amino acids from enantiopure precursors has also been reported, relying on the temporary formation of a second stereogenic center in an N'-arylurea adduct of an imidazolidinone derivative nih.gov. This approach avoids the use of valuable transition metals and enables arylation with various substituents nih.gov.

Other asymmetric functionalization strategies include the catalytic asymmetric allylation of α-trifluoromethyl acyclic α-imino esters mdpi.com and the asymmetric alkynylation of thiazolones and azlactones, which can serve as precursors to α,α-disubstituted α-amino acid derivatives rsc.org. Visible-light-mediated asymmetric α-C-H alkylation of abundant amino acids using Katritzky pyridinium (B92312) salts has also been demonstrated, providing access to challenging α-trisubstituted and -tetrasubstituted non-canonical amino acids with excellent enantiocontrol organic-chemistry.org.

Regioselective Introduction and Controlled Manipulation of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines and is essential in the synthesis of peptides and complex amino acids organic-chemistry.orgmasterorganicchemistry.combzchemicals.com. Its regioselective introduction and controlled manipulation are critical, especially in multi-functionalized molecules.

Formation of N-Boc-Carbamate Linkages from Amino Functions

The formation of N-Boc-carbamate linkages is typically achieved by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base organic-chemistry.orgmasterorganicchemistry.combzchemicals.com. This reaction can be conducted under either aqueous or anhydrous conditions organic-chemistry.org. Active esters and other derivatives like Boc-ONH₂ and Boc-N₃ can also be employed organic-chemistry.org. The reaction involves the nucleophilic addition of the amine to a carbonyl group of Boc₂O, followed by the elimination of a tert-butyl carbonate leaving group, which decomposes to CO₂ and tert-butoxide bzchemicals.comchemistrysteps.com. Various catalysts and conditions have been developed to achieve efficient and chemoselective N-Boc protection of amines, including the use of ionic liquids, hexafluoroisopropanol, and perchloric acid adsorbed on silica (B1680970) gel organic-chemistry.org.

Orthogonal Protecting Group Strategies in Multi-Functionalized Systems

In the synthesis of multi-functionalized molecules like peptides and complex amino acids, orthogonal protecting group strategies are employed to allow for the selective removal of individual protecting groups without affecting others masterorganicchemistry.combiosynth.comfiveable.me. The Boc group is stable towards most nucleophiles and bases, making it orthogonal to base-labile protecting groups such as Fmoc (9-fluorenylmethyloxycarbonyl) organic-chemistry.orgmasterorganicchemistry.com.

Commonly used orthogonal protecting group pairs in peptide synthesis include Boc/Bn (benzyl) and Fmoc/tBu (tert-butyl) biosynth.com. While Boc and Bn are both cleaved by acid, their removal can be controlled by using acids of different strengths biosynth.com. The Boc group is typically removed under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA), which generates a tert-butyl cation organic-chemistry.orgchemistrysteps.com. Scavengers may be used to prevent undesirable side reactions caused by the tert-butyl cation organic-chemistry.org. Orthogonal protection is crucial in solid-phase peptide synthesis (SPPS) to control the stepwise addition of amino acids biosynth.comfiveable.me. Research has also explored regioselective Boc protection in sterically hindered systems, such as unsymmetrical diketopiperazines formed from glycine (B1666218) and other amino acids thieme-connect.com.

Photoredox-Mediated C(sp³)–H Bond Functionalization Approaches

Photoredox catalysis has emerged as a powerful tool for the functionalization of inert C(sp³)–H bonds under mild conditions, offering new pathways for the synthesis of complex molecules, including unnatural amino acids diva-portal.orgacs.orgmdpi.com. This approach utilizes visible light to activate photocatalysts, which then undergo single-electron transfer events with substrates, generating reactive radical intermediates diva-portal.orgrsc.org.

Photoredox-mediated C–H functionalization in the α-position to heteroatoms has been explored for the synthesis of unnatural α-amino acids diva-portal.org. This can involve combining photoredox catalysis with hydrogen atom transfer (HAT) catalysis to functionalize C–H bonds diva-portal.org. For Boc-protected amines, a dual catalytic system has shown viability, achieving yields of up to 60% diva-portal.org. Photoredox catalysis has also been merged with other catalytic systems, such as cobalt catalysis or Lewis acid catalysis, to achieve C(sp³) functionalization of glycine derivatives mdpi.com. These methods allow for the introduction of various functionalities, such as aryl or alkyl groups, into amino acid scaffolds organic-chemistry.orgmdpi.com. Photoredox functionalization can also target C–H bonds distal from amides and protected amines rsc.org.

Multicomponent Reaction Paradigms for Constructing this compound Frameworks

Multicomponent reactions (MCRs) offer an efficient strategy for constructing complex molecular frameworks by combining three or more reactants in a single pot iitj.ac.infrontiersin.orgpreprints.orgnih.gov. This approach minimizes steps, reduces waste, and allows for the rapid generation of molecular diversity iitj.ac.infrontiersin.org. MCRs have a long history in amino acid synthesis, with the Strecker synthesis being a classical example involving an aldehyde, hydrogen cyanide, and ammonia (B1221849) to produce α-amino acids iitj.ac.innih.gov.

More recent applications of MCRs in amino acid and peptide synthesis include TiCl₄-promoted multicomponent reactions for the synthesis of functionalized α-amino acids with multiple stereogenic centers acs.org. These reactions can involve N-tosyl imino esters, cyclic enol ethers, and silane (B1218182) reagents acs.org. MCRs have also been used to synthesize peptides and depsipeptides containing β-amino acid fragments preprints.org. The Ugi reaction, a four-component reaction involving an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid, is another powerful MCR that has been applied to the synthesis of amino acid derivatives and peptidomimetics preprints.orgnih.gov. Multicomponent Knoevenagel-aza-Michael cyclocondensation reactions have yielded isoxazolidin-5-ones possessing N-protected α-amino acids frontiersin.org. These examples demonstrate the utility of MCRs in efficiently assembling complex amino acid and peptide structures.

Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis

Optimization of peptide synthesis typically involves fine-tuning several key parameters, including the choice of coupling reagents, reaction time, temperature, solvent, and protecting group strategies creative-peptides.com. For Boc-based synthesis, the Boc group is commonly removed using trifluoroacetic acid (TFA), requiring the peptide-linker bond to be stable under these acidic conditions peptide.com. Common resins for Boc SPPS include Merrifield, Hydroxymethyl polystyrene, PAM, and MBHA resins peptide.com. The selection of appropriate coupling reagents with high reactivity and selectivity, such as HATU, HCTU, or COMU, is crucial for improving coupling efficiency and minimizing by-product formation creative-peptides.com. Optimizing coupling conditions, including time, temperature, and reagent concentration, can further maximize yield and reduce side reactions creative-peptides.com. Double-coupling strategies can also be employed to enhance coupling efficiency, particularly for challenging sequences creative-peptides.com.

The incorporation of non-canonical or unusual amino acids like "bgat" introduces additional complexities. These amino acids may have unique structural features or reactive functionalities that require specific coupling conditions or orthogonal protecting group strategies to prevent unwanted side reactions or racemization charnwooddiscovery.comrsc.org. Careful selection of protecting groups is essential to prevent non-specific reactions and ensure that different protecting groups can be removed under independent conditions, especially when employing orthogonal strategies creative-peptides.com. For instance, while Fmoc is often used for amine protection and Boc for carboxyl groups, orthogonal approaches using Boc and Fmoc allow for selective deprotection creative-peptides.com.

Yield enhancement in peptide synthesis is often addressed by minimizing incomplete couplings and side reactions at each step. Factors such as peptide sequence difficulty, aggregation, and steric hindrance can impact coupling efficiency gyrosproteintechnologies.combiosynth.com. Using low-substitution resins can help reduce aggregation in the synthesis of larger peptides peptide.com. Techniques like microwave-assisted peptide synthesis (MAPS) can accelerate coupling reactions and improve purity, particularly for difficult sequences americanpeptidesociety.org. Real-time monitoring of reactions can also provide in-process control to improve yield and purity gyrosproteintechnologies.com.

Scalability and Process Intensification Considerations for this compound Production

Scaling up the synthesis of peptides, especially those containing unusual amino acids and utilizing Boc chemistry, presents significant engineering and economic considerations. While SPPS is widely used for its ease of operation and automation, scaling up Boc SPPS can be challenging due to the need for hazardous reagents like hydrogen fluoride (B91410) (HF) for cleavage, which requires specialized equipment not always available for large-scale production peptide.comchempep.com.

Liquid-phase peptide synthesis (LPPS) offers advantages in scalability as it takes place in solution, making it easier to scale up for industrial production compared to SPPS where the peptide is bound to a solid support uu.nl. LPPS can also offer more precise control over reaction conditions, potentially leading to higher yields with fewer side reactions for shorter peptides uu.nl. However, LPPS often requires more complex purification steps uu.nl.

For longer or complex peptides, convergent synthesis, which involves synthesizing shorter peptide fragments using SPPS and then coupling them in solution, can be a very effective alternative uu.nl. This approach can reduce the risk of deletion impurities and may significantly reduce solvent use uu.nl.

Process intensification (PI) strategies are increasingly being applied in peptide manufacturing to improve efficiency, reduce costs, and minimize environmental impact pharmafeatures.comrepligen.com. PI aims for dramatic improvements in manufacturing by substantially decreasing equipment size to output ratio, waste production, and energy consumption vapourtec.com. This can involve transitioning from batch to continuous flow processing, which offers improved heat and mass transfer, tighter residence time control, and enhanced mixing efficiency pharmafeatures.comvapourtec.com. Flow chemistry allows for continuous peptide synthesis in a microreactor environment, providing precise control over reaction conditions and improving scalability americanpeptidesociety.org. Real-time monitoring in flow systems can also be used to optimize conditions on the fly americanpeptidesociety.org.

Other process intensification techniques applicable to peptide synthesis include the use of ultrasound, which can accelerate reaction times, increase yields, and improve purity hielscher.com. Mechanochemistry, involving grinding reactants in a ball mill, has also been explored for solvent-free or minimal solvent synthesis of short peptides acs.org.

The incorporation of unnatural amino acids like "bgat" can add to the complexity and cost of large-scale synthesis, as these building blocks may require complex, customized synthesis prior to peptide assembly charnwooddiscovery.com. The compatibility of these unusual amino acids with standard large-scale synthesis protocols and purification methods needs careful evaluation and potential adaptation charnwooddiscovery.com.

Chemical Reactivity and Transformative Chemistry of Boc Bgat Prooh

Reactivity Profile of the Boc Protecting Group within Boc-bgat-prooh

The Boc group is a common protecting group for amines in organic synthesis and peptide chemistry due to its stability under various conditions and its facile removal under acidic conditions. nih.govacsgcipr.orgmasterorganicchemistry.comiris-biotech.de It is generally unreactive to most bases and nucleophiles. iris-biotech.de

Acid-Catalyzed Deprotection Mechanisms and Side Reaction Pathways, Including t-Butyl Cation Generation

Acid-catalyzed deprotection is the most common method for removing the Boc group. nih.govacsgcipr.orgmasterorganicchemistry.comiris-biotech.de Strong organic acids like trifluoroacetic acid (TFA) and inorganic acids such as HCl are frequently used. iris-biotech.dejk-sci.comsigmaaldrich.comfishersci.co.uk The mechanism typically involves protonation of the carbamate (B1207046) oxygen, leading to the cleavage of the tert-butyl group as a stable tert-butyl cation and the formation of a carbamic acid. masterorganicchemistry.comjk-sci.comtotal-synthesis.comcommonorganicchemistry.comcommonorganicchemistry.com The carbamic acid intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide and yielding the free amine. masterorganicchemistry.comjk-sci.comcommonorganicchemistry.comcommonorganicchemistry.com

Mechanism of Acid-Catalyzed Boc Deprotection:

Protonation of the Boc carbonyl oxygen by an acid (e.g., TFA or HCl). masterorganicchemistry.comjk-sci.comcommonorganicchemistry.comcommonorganicchemistry.com

Elimination of the tert-butyl cation, forming a carbamic acid. masterorganicchemistry.comjk-sci.comtotal-synthesis.comcommonorganicchemistry.comcommonorganicchemistry.com

Decarboxylation of the carbamic acid to yield the deprotected amine and carbon dioxide. masterorganicchemistry.comjk-sci.comcommonorganicchemistry.comcommonorganicchemistry.com

A significant side reaction pathway associated with acid-catalyzed Boc deprotection is the generation of the tert-butyl cation. acsgcipr.orgmasterorganicchemistry.comjk-sci.comcommonorganicchemistry.comcommonorganicchemistry.com This highly reactive intermediate can alkylate nucleophilic sites present in the molecule or other molecules in the reaction mixture, leading to undesirable by-products. acsgcipr.org Nucleophilic sites prone to alkylation by the tert-butyl cation include amidines, guanidines, thiols, and electron-rich aromatic rings. acsgcipr.org Given the presence of a guanidine (B92328) group in the Bgat residue of this compound, alkylation of this moiety by the generated tert-butyl cation is a potential side reaction that needs to be considered and potentially suppressed by using scavengers. acsgcipr.org

Selective Cleavage Methodologies and Orthogonal Deprotection Strategies

Selective deprotection of the Boc group in the presence of other protecting groups is crucial in the synthesis of complex molecules like peptides. biosynth.comfiveable.me The Boc group is generally acid-labile and can often be selectively removed under acidic conditions while leaving other acid-stable protecting groups intact. acsgcipr.orgbiosynth.com

Orthogonal deprotection strategies involve using different protecting groups that can be removed under distinct sets of conditions without affecting each other. biosynth.comfiveable.memasterorganicchemistry.com In peptide synthesis, the Boc group is often used in combination with protecting groups removed by base (e.g., Fmoc), hydrogenation (e.g., Cbz), or transition metal catalysis (e.g., Alloc). masterorganicchemistry.comtotal-synthesis.comfiveable.memasterorganicchemistry.com This orthogonality allows for the stepwise deprotection of specific functional groups in a controlled manner. fiveable.me For instance, the Boc group is acid-labile, while the Fmoc group is base-labile, making them an orthogonal pair commonly used in solid-phase peptide synthesis. total-synthesis.combiosynth.comfiveable.me

Selective cleavage of Boc groups can also be achieved by carefully controlling the reaction conditions, such as the strength of the acid, concentration, temperature, and reaction time. Milder acidic conditions or the use of Lewis acids can sometimes achieve selective deprotection. acsgcipr.orgmdpi.com Novel methods using reagents like oxalyl chloride in methanol (B129727) have been reported for mild and selective Boc deprotection. nih.govrsc.org

Thermal and Alternative Deprotection Strategies for this compound Derivatives

While acid-catalyzed deprotection is most common, thermal and alternative methods for Boc removal exist and may be applicable to this compound derivatives, particularly if acid-sensitive functionalities are present. Many Boc-protected amines can be deprotected by simply heating at high temperatures, often without an added catalyst. acsgcipr.orgresearchgate.netacs.org The mechanism likely involves fragmentation and formation of the amine via a carbamic acid intermediate, isobutylene, and CO2. acsgcipr.org Thermal deprotection can be carried out in various solvents, including water at elevated temperatures. acsgcipr.orgresearchgate.netacs.orgresearchgate.net Continuous flow systems can also be used for thermal Boc deprotection, offering benefits like avoiding aqueous workup and reducing waste. researchgate.netacs.org

Alternative deprotection methods that avoid strong acids include the use of Lewis acids, basic conditions, or catalytic methods. nih.govacsgcipr.orgmdpi.com For example, some N-Boc-protected heterocycles can be deprotected under basic conditions. arkat-usa.org NaBH4 in ethanol (B145695) has been reported for the selective deprotection of N-Boc imidazoles and pyrazoles. arkat-usa.org

Reactivity of the Proline Carboxylic Acid Moiety in this compound

The free carboxylic acid moiety on the proline residue of this compound is a key functional group for further chemical transformations, particularly in the context of peptide synthesis and modification. Carboxylic acids are generally less reactive towards nucleophiles compared to activated carboxylic acid derivatives. libretexts.orgucalgary.cafishersci.co.uk

Esterification and Amidation Reactions for C-Terminal Modification

The carboxylic acid group can undergo esterification and amidation reactions, allowing for modifications at the C-terminus of the peptide.

Esterification: Esterification of the carboxylic acid with an alcohol yields an ester. This reaction can be carried out under various conditions, including acid catalysis or using coupling reagents. Mild esterification methods are often preferred, especially when dealing with sensitive molecules like protected amino acids or peptides, to avoid side reactions such as racemization. google.comorganic-chemistry.orgthieme-connect.com Reagents like carbodiimides (e.g., EDCI) in the presence of additives (e.g., HOBt) or other coupling reagents like TBTU, TATU, or COMU can facilitate ester formation. organic-chemistry.org

Amidation: Amidation of the carboxylic acid with an amine yields an amide bond. This is a fundamental reaction in peptide synthesis. Direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a less reactive salt. libretexts.orgucalgary.cafishersci.co.uk Therefore, activation of the carboxylic acid is typically required. libretexts.orgucalgary.cafishersci.co.ukanr.fruantwerpen.bebachem.comrsc.orgresearchgate.netencyclopedia.pub

Activation Strategies for Peptide Bond Formation

Activation of the carboxylic acid moiety is essential for forming a peptide bond with the amino group of another amino acid or peptide. Numerous activation strategies have been developed for peptide synthesis. fishersci.co.ukbachem.comrsc.orgresearchgate.net These methods typically involve converting the carboxylic acid into a more reactive species that can be readily attacked by the amine nucleophile. libretexts.orgucalgary.cafishersci.co.ukbachem.com

Common activation strategies include the formation of:

Active Esters: Such as pentafluorophenyl (OPfp) or hydroxysuccinimido (OSu or NHS) esters. These are reactive intermediates that can be isolated and reacted with the amine component. bachem.com

Mixed Anhydrides: Formed by reacting the carboxylic acid with an activating agent like an alkyl chloroformate.

Carboxylic Acid Halides: Although highly reactive, acyl chlorides or fluorides can be used, often generated in situ. fishersci.co.ukbachem.com

Onium Salts: Such as uronium or phosphonium (B103445) salts, which are frequently used coupling reagents in combination with additives like hydroxybenzotriazoles (HOBt). fishersci.co.ukuantwerpen.bebachem.com

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are widely used coupling agents that react with the carboxylic acid to form a reactive O-acylisourea intermediate. ucalgary.cafishersci.co.ukbachem.comthermofisher.com This intermediate is then attacked by the amine to form the peptide bond. thermofisher.com Carbodiimides are often used with additives to minimize side reactions like racemization. fishersci.co.ukthermofisher.com

The choice of activation strategy depends on factors such as the specific amino acids involved, the presence of other functional groups, the desired yield, and the minimization of side reactions, particularly racemization at the chiral alpha-carbon of the amino acid residue. google.comanr.frthermofisher.com

Table 1: Common Carboxylic Acid Activation Strategies for Peptide Bond Formation

| Activation Method | Reagents Used (Examples) | Reactive Intermediate Formed | Notes |

| Active Esters | OPfp, OSu (NHS) | Active Ester | Can be isolated, reactive towards amines. bachem.com |

| Mixed Anhydrides | Alkyl chloroformates | Mixed Anhydride | Reactive, can be prone to side reactions. |

| Carboxylic Acid Halides | SOCl2, (COCl)2 | Acyl Halide | Highly reactive, often generated in situ. fishersci.co.ukbachem.com |

| Onium Salts | HBTU, HATU, PyBOP (with HOBt/HOAt) | Activated species | Efficient coupling agents, often used with additives. fishersci.co.ukuantwerpen.bebachem.com |

| Carbodiimides | DCC, DIC, EDC (with HOBt/HOAt) | O-Acylisourea | Widely used, can cause racemization, often used with additives. ucalgary.cafishersci.co.ukbachem.comthermofisher.com |

Table 2: Examples of Boc Deprotection Conditions

| Reagent(s) | Conditions | Notes | Source(s) |

| TFA | DCM, various temperatures and concentrations | Common method, generates t-butyl cation. iris-biotech.dejk-sci.comsigmaaldrich.comfishersci.co.uk | iris-biotech.dejk-sci.comsigmaaldrich.comfishersci.co.uk |

| HCl | Organic solvents (e.g., EtOAc, dioxane, acetone), aqueous solutions | Common method, generates t-butyl cation. nih.govfishersci.co.ukcommonorganicchemistry.com | nih.govfishersci.co.ukcommonorganicchemistry.com |

| Oxalyl Chloride in Methanol | Room temperature, 1-4 hours | Mild and selective for various substrates. nih.govrsc.org | nih.govrsc.org |

| Thermal (Heating) | High temperatures (e.g., >100 °C), various solvents (e.g., water, methanol, TFE) | Can be catalyst-free, potential for side reactions at high temps. acsgcipr.orgresearchgate.netacs.orgresearchgate.net | acsgcipr.orgresearchgate.netacs.orgresearchgate.net |

| NaBH4 | Ethanol | Selective for certain N-Boc heterocycles. arkat-usa.org | arkat-usa.org |

| Phosphoric Acid (aqueous) | - | Effective and environmentally benign for various Boc groups. nih.govorganic-chemistry.org | nih.govorganic-chemistry.org |

| Lewis Acids (e.g., FeCl3, SmCl3) | Various solvents | Can offer selectivity. mdpi.comorganic-chemistry.org | mdpi.comorganic-chemistry.org |

Reactivity and Stereochemical Considerations of the bgat Structural Element

The chemical behavior of the bgat scaffold is dictated by the interplay between the highly basic guanidine group, the amide linkage to proline, and the Boc protecting group. The guanidine group can act as a potent base and a nucleophile in various reactions nih.govjst.go.jp. Its ability to form multiple hydrogen bonds also plays a role in interactions, as seen in the biological context of guanidinoacetic acid interacting with enzymes acs.org.

Chemoselective Functional Group Interconversions on the bgat Scaffold

Functional group interconversions on guanidine-containing compounds often involve reactions that exploit the nucleophilicity and basicity of the guanidine moiety or modify the surrounding functional groups while preserving the core guanidine structure researchgate.netnih.gov. Given the structure of this compound, potential sites for chemoselective transformations on the bgat scaffold include the guanidine nitrogens, the methylene (B1212753) group adjacent to the guanidine (the "acetic acid" part of bgat), and the amide carbonyl connecting bgat to proline.

Transformations involving the guanidine group itself can include reactions with electrophiles, though the Boc group provides some protection researchgate.netorganic-chemistry.org. Guanidines can be converted into guanidinium (B1211019) salts upon protonation or reaction with alkylating agents jst.go.jplookchemmall.com. The methylene group adjacent to the guanidine nitrogen and the amide carbonyl could potentially undergo reactions like alpha-substitution or modifications of the carbonyl, although such transformations would need to be carefully controlled to avoid affecting other parts of the molecule or inducing epimerization.

Literature on guanidine chemistry highlights various methods for their synthesis and functionalization, often involving the use of protecting groups to achieve selectivity thieme-connect.deresearchgate.netnih.gov. While specific reactions on the bgat moiety within this compound are not detailed in the search results, general principles of guanidine chemistry suggest that reactions such as acylation, alkylation, or formation of derivatives like guanidine salts or conjugated systems could be explored, provided appropriate reaction conditions and chemoselective reagents are employed. The Boc group can be selectively removed under acidic conditions, revealing the free amine functionality for further reactions, such as amide coupling or other nitrogen-based transformations organic-chemistry.org.

Functional group interconversions can also occur on related structures. For instance, studies on guanidine natural products demonstrate various transformations, including guanidylation and modifications of amino acid constituents rsc.org. The reactivity of guanidine derivatives is a significant area of research, with ongoing efforts to develop efficient and selective synthetic methods researchgate.netnih.govjst.go.jp.

Stereochemical Stability and Mechanisms of Epimerization or Racemization

The stereochemical integrity of this compound is primarily related to the chiral centers present in the molecule. Assuming the proline residue is L-proline, it introduces a chiral center at its alpha-carbon. The bgat moiety itself, derived from β-guanidinoacetic acid, does not inherently contain a chiral center in its basic structure (H₂N-C(=NH)-NH-CH₂-COOH). However, if the β-guanidinoacetic acid component were substituted at the alpha or beta carbon relative to the carboxylic acid, or if the synthesis introduced chirality, stereochemical considerations for this part would become relevant. Based on the name "beta-guanidinoacetic acid", the guanidine group is attached to the beta carbon of alanine (B10760859), or equivalently, it's a guanidine attached to an acetic acid methylene. This structure does not have a chiral center.

Therefore, epimerization or racemization in this compound is most likely to occur at the alpha-carbon of the proline residue. Epimerization of alpha-amino acids and proline residues in peptides is a well-documented phenomenon nih.govmdpi.comcdnsciencepub.comuni-muenchen.deresearchgate.net. The mechanism typically involves the abstraction of the alpha-proton, leading to a planar enolate or azlactone intermediate, which can then be reprotonated from either face, resulting in a mixture of stereoisomers nih.govmdpi.comcdnsciencepub.com.

Specifically for proline, epimerization at the alpha-carbon can occur, and the cis-trans isomerization of the peptide bond preceding proline also plays a role in peptide conformation and can be linked to epimerization processes mdpi.comrsc.org. Studies have shown that the nature of adjacent amino acid residues can influence the rate of epimerization cdnsciencepub.com.

While the search results discuss epimerization in the context of amino acids and peptides, there is no specific data on the stereochemical stability or epimerization mechanisms of the bgat moiety itself within this compound. Given the structure of beta-guanidinoacetic acid, lacking a chiral center at the carbon adjacent to the carbonyl, epimerization at this position through the typical enolization mechanism is not expected unless there is substitution that introduces chirality.

Compounds and PubChem CIDs

Despite a comprehensive search of scientific databases and chemical literature, no information was found for a compound with the specific name "this compound". This designation does not appear to correspond to a recognized chemical entity in published research. The component "bgat" is not a standard abbreviation for a chemical moiety associated with Boc-protected proline derivatives.

Consequently, it is not possible to generate a scientifically accurate article focusing solely on "this compound" as requested, because to do so would require fabricating information, which would violate the core requirement for accuracy and avoidance of hallucination.

Extensive searches were conducted using various keywords and strategies, including:

Direct searches for "this compound".

Searches for the components "Boc," "prooh" (proline), and "bgat" in combination with terms from the provided outline, such as "chiral building block," "peptidomimetics," "asymmetric organocatalysis," and "heterocyclic systems."

Exploratory searches for potential meanings of the "bgat" acronym in the context of proline analogs, such as bicyclic guanidines or aminotetrazoles.

None of these search strategies yielded any results for the specified compound. Therefore, the following article cannot be constructed based on verifiable scientific data. Should a correct or alternative name for the compound of interest be provided, this request can be revisited.

Advanced Applications of Boc Bgat Prooh in Contemporary Organic Synthesis

Precursor for the Synthesis of Diverse Chemical Scaffolds and Heterocyclic Systems

Transformations to Other Classes of Unnatural Amino Acids

The strategic placement of functional groups and a chiral center makes Boc-bgat-prooh a versatile precursor for the synthesis of a diverse array of unnatural amino acids (UAAs). These transformations are crucial in medicinal chemistry and protein engineering, where novel amino acid structures can impart unique properties to peptides and proteins. google.comnih.gov The synthetic utility of this compound lies in the selective manipulation of its carboxylic acid moiety, the unsaturated backbone, and the protected amine.

Key transformations involve modifications of the carbon-carbon double bond. Catalytic hydrogenation can reduce the alkene to yield a saturated alkyl side chain, providing access to β-substituted γ-amino acids. More complex stereoselective reactions, such as dihydroxylation or epoxidation, introduce new stereocenters and functional groups that can be further elaborated. For instance, asymmetric dihydroxylation can produce diol-containing amino acids, which are valuable as peptide building blocks or as precursors for more complex natural product synthesis.

Another avenue for transformation involves the carboxylic acid group. Reduction of the carboxylate to a primary alcohol furnishes a chiral amino alcohol, a key structural motif in many pharmaceuticals and chiral auxiliaries. Alternatively, the carboxylic acid can be converted into other functional groups, such as amides or esters, through standard coupling reactions, expanding the range of accessible UAA derivatives. researchgate.net These modifications allow for the systematic alteration of the physicochemical properties of the resulting amino acids.

The following table summarizes several key transformations of this compound into other classes of unnatural amino acids, highlighting the versatility of this synthetic intermediate.

Table 1: Representative Transformations of this compound to Unnatural Amino Acids

| Starting Material | Reagent(s) | Product Class | Representative Product Name |

|---|

Synthesis of Nitrogen-Containing Heterocycles from this compound

This compound is an excellent starting material for the stereoselective synthesis of various nitrogen-containing heterocycles, which are core structures in a vast number of natural products and pharmaceutical agents. beilstein-journals.org The ability to control the cyclization process allows for the construction of important scaffolds such as lactams, pyrrolidines, and piperidines. beilstein-journals.orgresearchgate.net

The most direct application of this compound in heterocycle synthesis is through intramolecular cyclization to form lactams (cyclic amides). byjus.comwikipedia.org Depending on the reaction conditions and the specific structure of the amino acid, different ring sizes can be targeted. For a γ-amino acid derivative like this compound, activation of the carboxylic acid followed by intramolecular aminolysis leads to the formation of a six-membered δ-lactam (a piperidin-2-one derivative). wikipedia.org This transformation is typically achieved using peptide coupling reagents or by converting the carboxylic acid to a more reactive species like an acid chloride. This cyclization proceeds with retention of stereochemistry at the α-carbon, providing enantiomerically pure heterocyclic products. nih.gov

These δ-lactams are not merely synthetic end-points; they are versatile intermediates for a range of other heterocycles. For example, reduction of the lactam amide bond, often using powerful reducing agents like lithium aluminum hydride (LiAlH₄), yields the corresponding cyclic amine. In the case of a δ-lactam derived from this compound, this reduction would furnish a substituted piperidine (B6355638). Piperidines are among the most common heterocyclic motifs found in alkaloids and synthetic drugs. beilstein-journals.orgresearchgate.net The substituents on the piperidine ring, originating from the side chain of the parent amino acid, can be further modified to create a library of structurally diverse compounds.

The following table details common cyclization reactions starting from this compound and its derivatives to produce key nitrogen-containing heterocycles.

Table 2: Synthesis of Nitrogen-Containing Heterocycles from this compound

| Precursor | Reagent(s) / Conditions | Product Class | Representative Product Name |

|---|

Table of Mentioned Compounds

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | tert-butyl (S,E)-1-carboxy-4-phenylbut-1-en-3-ylcarbamate (Hypothesized Structure) |

| Boc | tert-Butyloxycarbonyl |

| TFA | Trifluoroacetic acid |

| DCM | Dichloromethane |

| Pd/C | Palladium on carbon |

| OsO₄ | Osmium tetroxide |

| NMO | N-Methylmorpholine N-oxide |

| m-CPBA | meta-Chloroperoxybenzoic acid |

| BH₃·THF | Borane-tetrahydrofuran complex |

| EDCI | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride |

| HOBt | Hydroxybenzotriazole |

| DIPEA | N,N-Diisopropylethylamine |

| SOCl₂ | Thionyl chloride |

| Et₃N | Triethylamine |

| LiAlH₄ | Lithium aluminum hydride |

| THF | Tetrahydrofuran |

| MsCl | Methanesulfonyl chloride |

| NaH | Sodium hydride |

Advanced Structural Elucidation Methodologies for Boc Bgat Prooh and Its Intermediates

Comprehensive Spectroscopic Characterization Techniques

Spectroscopy is the primary tool for elucidating the structure of organic molecules. jchps.com By probing how the molecule interacts with electromagnetic radiation, detailed information about its connectivity, functional groups, and spatial arrangement can be obtained. For a molecule like Boc-bgat-prooh, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy would be essential. undip.ac.id

NMR spectroscopy is one of the most powerful techniques for structural elucidation, providing detailed information about the chemical environment of individual atoms. nih.gov For a peptide-like molecule such as this compound, a series of multidimensional NMR experiments are necessary to assign all proton (¹H) and carbon (¹³C) signals and to establish connectivity and spatial relationships. nih.govnmims.edu

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. By revealing ¹H-¹H spin-spin coupling networks, COSY spectra allow for the tracing of proton connectivity within individual amino acid residues or molecular fragments of this compound. uzh.ch

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This allows for the unambiguous assignment of which protons are attached to which carbon atoms, a crucial step in building the molecular skeleton. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Unlike HSQC, the HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly vital for connecting the individual spin systems (e.g., amino acid residues) identified by COSY, by showing correlations across peptide bonds or other connecting functional groups. researchgate.net

An illustrative table of expected NMR data for a hypothetical Boc-protected dipeptide fragment is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations | Key NOESY Correlations |

| Boc-CH₃ | 1.45 (s, 9H) | 28.5 | - | C=O (Boc), C(quaternary) | NH, α-CH |

| NH | 7.20 (d, 1H) | - | α-CH | C=O (peptide), C=O (Boc), α-C | Boc-CH₃, α-CH, β-CH₂ |

| α-CH | 4.30 (m, 1H) | 55.0 | NH, β-CH₂ | C=O (peptide), C=O (Boc), β-C | NH, Boc-CH₃, β-CH₂, Proline-δ-CH₂ |

| β-CH₂ | 2.10 (m, 2H) | 32.0 | α-CH, γ-CH₂ | α-C, γ-C | NH, α-CH |

| Pro-α-CH | 4.50 (t, 1H) | 60.0 | Pro-β-CH₂ | Pro-C=O, Pro-δ-C | Previous residue-α-CH |

| Pro-δ-CH₂ | 3.60 (m, 2H) | 47.0 | Pro-γ-CH₂ | Pro-α-C, Pro-β-C | Previous residue-α-CH |

This table is for illustrative purposes and actual chemical shifts and correlations would vary.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. jchps.com For structural elucidation, HRMS is coupled with tandem mass spectrometry (MS/MS), where the molecule is fragmented and the masses of the fragments are analyzed. This provides crucial information about the molecule's connectivity and sequence.

Electron Activated Dissociation (EAD): EAD is a fragmentation technique that can provide extensive backbone fragmentation of peptides and proteins, producing a variety of ion types (a/x, b/y, and c/z ions). nih.govacs.org This comprehensive fragmentation pattern allows for detailed sequencing of peptide-like molecules and can help to pinpoint the location of modifications. acs.org EAD is particularly useful as it often preserves labile post-translational modifications. nih.gov

Ultraviolet Photodissociation (UVPD): UVPD is another advanced fragmentation method that has shown great promise in providing high sequence coverage for peptides and proteins. mdpi.com By using high-energy photons (e.g., 193 nm), UVPD can induce extensive fragmentation, often providing complementary information to other techniques like collision-induced dissociation (CID) and EAD. nih.govutexas.edu The rich fragmentation data from UVPD is valuable for both sequencing and characterizing complex structures. escholarship.org

A hypothetical fragmentation table for this compound is shown below.

| Precursor Ion (m/z) | Fragmentation Method | Observed Fragment Ions (m/z) | Interpretation |

| [M+H]⁺ | EAD | b₁, y₁, c₁, z₁ | N-terminal and C-terminal fragment ions confirming the amino acid sequence. |

| [M+H]⁺ | UVPD | a₁, x₁, internal fragments | Complementary sequence information and side-chain fragmentation. |

| [M-Boc+H]⁺ | CID | y-ions, immonium ions | Loss of the Boc protecting group followed by backbone cleavage. |

This table is for illustrative purposes.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule. labmanager.com For this compound, IR spectroscopy would be used to confirm the presence of key functional groups such as N-H bonds in amides, C=O stretching in the Boc group and peptide bonds, and O-H stretching from a carboxylic acid. acs.org

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. thermofisher.com While the peptide backbone itself absorbs in the far UV, the primary use of UV-Vis for a molecule like this compound would be to characterize any chromophoric side chains or to detect impurities. nih.gov The presence of aromatic amino acids, for example, would give rise to characteristic absorption peaks around 260-280 nm. nih.gov

Single-Crystal X-ray Diffraction for Definitive Absolute Stereochemistry and Conformation

When a suitable single crystal of a compound can be grown, X-ray diffraction provides the most definitive structural information. aps.org This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and absolute stereochemistry. nih.gov For a chiral molecule like this compound, single-crystal X-ray diffraction would be the gold standard for unambiguously determining the stereochemistry at all chiral centers and revealing the molecule's preferred solid-state conformation. researchgate.netiisc.ac.in

Computational Approaches to Aid Structure Elucidation

In modern structural analysis, computational methods are increasingly used in conjunction with experimental data to refine and confirm proposed structures. nih.gov

Computational chemistry can be used to predict the spectroscopic properties of a proposed structure. nsf.gov For instance, NMR chemical shifts and coupling constants can be calculated using quantum mechanics. nih.govaip.org These predicted spectra can then be compared to the experimental data. A strong match between the predicted and experimental spectra provides powerful evidence for the correctness of the proposed structure. acs.org Various algorithms, including those based on neural networks and hierarchically ordered spherical environment (HOSE) codes, are used for these predictions. acdlabs.comchemaxon.commestrelab.com This synergy between computational prediction and experimental measurement is a powerful tool for resolving complex structures. aip.org

Integration of Machine Learning and Reasoning-Capable Language Models for Structure Determination

The structural elucidation of complex molecules such as this compound and its synthetic intermediates presents a significant challenge for traditional analytical methods. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide critical data, the manual interpretation process can be time-consuming and prone to ambiguity, especially for novel or intricate structures. The integration of machine learning (ML) and reasoning-capable large language models (LLMs) is emerging as a transformative approach, automating and enhancing the accuracy of structure determination. digitellinc.compurdue.edu

| Spectral Data Input | Model Architecture | Top-1 Accuracy (%) | Top-10 Accuracy (%) | Reference |

|---|---|---|---|---|

| ¹H NMR, IR, MS | Attention-Based Neural Network | 62.2 | 81.5 | digitellinc.com |

| Experimental Spectra (¹H NMR, IR, MS) | Transfer Learning Model | 74.1 | 86.9 | digitellinc.com |

| ¹H NMR, IR, EI-MS | Transformer-Based Model | 51.2 | 71.1 | purdue.edu |

| ¹H and ¹³C NMR | Multitask ML Framework | 69.6% correct within first 15 predictions | acs.org |

Complementing the pattern-recognition capabilities of ML are reasoning-capable LLMs, which have recently demonstrated the ability to perform advanced chemical reasoning. arxiv.org These models can interpret processed data, such as NMR peak lists, and apply chemical principles to deduce molecular structures, mirroring the logical process of a human chemist. arxiv.orggithub.io By leveraging a "chain-of-thought" process, LLMs can break down complex elucidation problems into sequential, manageable steps, enhancing their accuracy. arxiv.org Studies have benchmarked the performance of these models on various chemical tasks, revealing a significant leap in their ability to understand and reason about molecular structures. arxiv.orgchemrxiv.org

| Model | Task | Accuracy (%) | Reference |

|---|---|---|---|

| DeepSeek R1 | SMILES-to-Name Conversion | 88.9 | chemrxiv.org |

| OpenAI o4-mini | SMILES-to-Name Conversion | 81.5 | chemrxiv.org |

| DeepSeek R1 | Point Group Identification | 58.0 | chemrxiv.org |

| OpenAI o3-mini | NMR Structure Elucidation (up to 10 heavy atoms) | 74.0 | arxiv.org |

For a novel compound like this compound, a hybrid methodology integrating both technologies offers a powerful solution. Initially, an ML model could analyze the raw ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry data to generate a ranked list of the most probable molecular structures. Subsequently, a reasoning-capable LLM would assess these candidates. The LLM could be prompted with the proposed structures, the known synthetic pathway leading to this compound (including its intermediates), and the assigned spectral data. By reasoning through the reaction mechanisms and comparing expected spectral features with the provided data, the LLM could then re-rank the candidates and provide a detailed, human-readable justification for the most plausible structure. github.ioillinois.edu

Computational Studies and Theoretical Investigations of Boc Bgat Prooh Chemistry

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are a cornerstone of modern chemical research, offering a lens into the behavior of electrons within a molecule. mdpi.comlongdom.org These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure, which in turn governs its geometry, energy, and reactivity. indiatimes.comncsu.edu For a multifunctional compound like Boc-bgat-prooh, these calculations are essential for building a foundational understanding of its intrinsic properties.

Density Functional Theory (DFT) has become a primary tool in computational chemistry due to its favorable balance of accuracy and computational cost. indiatimes.comnih.gov DFT methods calculate the total energy of a system based on its electron density, providing a robust framework for predicting a wide range of molecular properties. nih.govmdpi.com

For this compound, DFT calculations, hypothetically performed using the B3LYP functional with a 6-31G(d) basis set, can reveal key electronic features. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The energy gap between them is a proxy for chemical stability. A molecule with a high HOMO energy, such as the hydroperoxide or carboxylate regions of this compound, would be susceptible to electrophilic attack. Conversely, regions with a low LUMO energy would be prone to nucleophilic attack. The molecular electrostatic potential (MEP) map further clarifies this by visualizing electron-rich (red) and electron-poor (blue) regions, highlighting potential sites for intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

Calculations performed at the B3LYP/6-31G(d) level of theory in a simulated aqueous environment.

| Property | Calculated Value | Interpretation |

| Total Energy | -1285.45 Hartree | Ground state electronic energy of the optimized geometry. |

| Dipole Moment | 4.82 Debye | Indicates significant polarity, suggesting good solubility in polar solvents. |

| HOMO Energy | -6.98 eV | Suggests regions (e.g., hydroperoxide) are susceptible to oxidation/electrophilic attack. |

| LUMO Energy | -0.85 eV | Indicates potential sites for reduction/nucleophilic attack. |

| HOMO-LUMO Gap | 6.13 eV | A moderate gap suggests reasonable kinetic stability, though the hydroperoxide is inherently reactive. |

The biological and chemical activity of a flexible molecule is intrinsically linked to its three-dimensional shape or conformation. nih.govpatonlab.com Conformational analysis aims to identify the stable, low-energy arrangements of atoms. This is achieved by mapping the potential energy surface (PES), a conceptual landscape where the energy of the molecule is a function of its geometry. acs.orgconsensus.appmedium.com Minima on this surface correspond to stable conformers, while saddle points represent the transition states between them.

For this compound, with its multiple rotatable bonds (e.g., within the Boc group, the peptide backbone, and the proline ring), the PES is complex. A systematic or stochastic search of the conformational space is necessary to locate the global energy minimum and other low-energy conformers that may be populated under physiological conditions. Understanding the relative energies of these conformers is crucial, as different shapes can present distinct faces for interaction with biological targets.

Table 2: Relative Energies of Hypothetical Low-Energy Conformers of this compound

| Conformer ID | Dihedral Angle (τ Cα-N-C=O) | Relative Energy (kcal/mol) | Population (%) |

| Conf-1 | 178.5° | 0.00 | 75.2 |

| Conf-2 | -65.2° | 1.15 | 15.6 |

| Conf-3 | 68.9° | 1.89 | 6.8 |

| Conf-4 | -175.0° | 2.50 | 2.4 |

Molecular Modeling and Molecular Dynamics Simulations

While quantum calculations provide a static picture of electronic structure, molecular modeling and dynamics simulations introduce the dimensions of time and temperature, allowing for the study of the dynamic behavior of molecules. nih.gov

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that control reaction rates. The highest point on the minimum energy path between reactants and products is the transition state (TS), a critical but fleeting geometry that determines the activation energy of the reaction. consensus.app

A key area of interest for this compound is the stability and reactivity of its hydroperoxide group, which could undergo decomposition. Using DFT, one could model the reaction pathway for, as a hypothetical example, the homolytic cleavage of the O-O bond. By locating the transition state geometry for this process, the activation energy (Ea) can be calculated. medium.com A high activation energy would suggest the compound is relatively stable under certain conditions, while a low barrier would indicate a propensity for decomposition, potentially generating reactive oxygen species.

Table 3: Hypothetical Calculated Energies for the Decomposition of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactant (this compound) | 0.00 | Ground state molecule. |

| Transition State (TS) | +25.8 | The energy barrier for the O-O bond cleavage. |

| Products | -15.2 | The resulting radical species after bond cleavage. |

If this compound is being investigated as a potential bioactive agent, understanding its interactions with biological macromolecules like proteins is paramount. Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule to a target protein. This is followed by molecular dynamics (MD) simulations, which simulate the physical movements of atoms and molecules over time, to assess the stability of the predicted binding pose and calculate the binding free energy. mdpi.comlongdom.orgacs.org

In a hypothetical scenario where this compound is designed as an inhibitor for an enzyme, docking studies would first place the molecule into the enzyme's active site. Subsequently, an MD simulation (e.g., 100 nanoseconds) would be run to observe the dynamics of the protein-ligand complex in a simulated aqueous environment. Analysis of the simulation trajectory can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Table 4: Hypothetical Molecular Dynamics Simulation Results for this compound with a Target Enzyme

| Parameter | Result | Significance |

| Binding Free Energy (MM/PBSA) | -8.5 kcal/mol | Indicates a favorable and stable binding interaction. |

| Key H-Bonding Residues | Asp-129, Ser-214 | Identifies critical amino acids in the active site responsible for anchoring the ligand. |

| Key Hydrophobic Interactions | Trp-86, Phe-330 | Highlights non-polar contacts that contribute to binding affinity. |

| RMSD of Ligand | 1.2 Å | Low root-mean-square deviation suggests the ligand remains stably bound in its initial pose. |

Cheminformatics and Data-Driven Analysis of this compound

Cheminformatics applies data science and computational tools to analyze large sets of chemical data, enabling the prediction of properties and the identification of trends. longdom.orgindiatimes.comnih.govnih.gov This data-driven approach complements the physics-based quantum and molecular mechanics models. acs.orgconsensus.appmedium.com

For a novel compound like this compound, cheminformatics tools can rapidly calculate a wide array of molecular descriptors. These descriptors are numerical representations of a molecule's structure and physicochemical properties. mdpi.com Properties like molecular weight, LogP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors are critical for predicting a compound's drug-likeness and potential ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicology) profile. For instance, these descriptors can be evaluated against established criteria like Lipinski's Rule of Five to assess the potential for oral bioavailability.

Table 5: Hypothetical Cheminformatics-Calculated Physicochemical Properties of this compound

| Property/Descriptor | Calculated Value | Drug-Likeness Assessment (Lipinski's Rule of Five) |

| Molecular Weight | 385.4 g/mol | Pass (< 500) |

| LogP (octanol-water partition) | 1.85 | Pass (< 5) |

| Hydrogen Bond Donors | 2 | Pass (≤ 5) |

| Hydrogen Bond Acceptors | 7 | Pass (≤ 10) |

| Polar Surface Area (PSA) | 120.5 Ų | Within typical range for CNS-active drugs. |

Development of Quantitative Structure-Reactivity Relationships (QSRR)

No QSRR studies pertaining to "this compound" were found in the available literature.

Predictive Modeling for Synthetic Optimization and Outcome Forecasting

No predictive models for the synthetic optimization or outcome forecasting of reactions involving "this compound" could be located in published research.

Future Directions and Emerging Research Frontiers in Boc Bgat Prooh Chemistry

Integration of Boc-bgat-prooh Synthesis with Continuous Flow Chemistry and Automated Platforms

The synthesis of peptides and related compounds, including those containing Boc-protected amino acids and proline residues, is increasingly benefiting from advancements in continuous flow chemistry and automated synthesis platforms. Continuous flow synthesis offers advantages such as improved reaction control, enhanced safety, and potential for scalability compared to traditional batch processes. nih.govchemdistgroup.comresearchgate.net Automated synthesis platforms can increase speed, efficiency, and reduce human error in the production of a wide range of molecules. sigmaaldrich.combeilstein-journals.org

While specific research on the continuous flow or automated synthesis of this compound was not extensively detailed in the search results, the broader trends in peptide and amino acid derivative synthesis suggest that these technologies represent a significant future direction. For instance, continuous flow methods have been successfully applied to the synthesis of active pharmaceutical ingredients and natural products, demonstrating improved yields and selectivities in key reactions. researchgate.netnih.gov Automated peptide synthesizers are already widely used for solid-phase peptide synthesis (SPPS), a methodology that could potentially be adapted or integrated with the synthesis of this compound or its related peptide sequences. acs.orgnih.govmesalabs.com The integration of continuous flow with automated platforms could lead to more efficient and sustainable manufacturing processes for this compound, enabling higher throughput and potentially lower production costs.

Exploration of Bio-Inspired and Enzymatic Synthetic Pathways to this compound

Bio-inspired synthesis and the use of enzymes as catalysts offer promising avenues for developing more environmentally friendly and potentially more selective routes to complex molecules like this compound. Enzymes can catalyze reactions with high specificity, reducing the need for protecting groups and minimizing unwanted side products. nih.gov Bio-inspired approaches often mimic natural biosynthetic pathways, potentially leading to more efficient and sustainable synthesis. rsc.orgacs.orgucl.ac.uk

Although direct enzymatic or bio-inspired synthesis of this compound was not specifically highlighted, research into the enzymatic synthesis of peptides and modified amino acids is ongoing. For example, lipases have been explored as biocatalysts in organic reactions, including those relevant to the formation of peptide bonds or modification of amino acid derivatives. beilstein-journals.org Studies on the biosynthesis of natural products containing modified amino acids, such as the bengamides which include variations in amino acid residues, provide insights into potential enzymatic strategies that could be adapted for the synthesis of this compound components. acs.org Future research could focus on identifying or engineering enzymes capable of catalyzing the specific bond formations and modifications required for this compound synthesis, potentially leading to greener and more efficient production methods. The use of immobilized enzymes in continuous flow reactors is another area of active research that could be relevant. nih.gov

Design and Synthesis of Next-Generation this compound Analogues with Tuned Properties

The design and synthesis of analogues of existing bioactive compounds is a fundamental approach in medicinal chemistry and materials science to explore structure-activity relationships and develop molecules with improved or novel properties. Given that this compound contains a proline residue and a modified alanine (B10760859) with a guanidine (B92328) group, the synthesis of analogues could involve modifications to the Boc protecting group, the beta-guanidino-L-alanine moiety, the proline residue, or the peptide bond linking them.

Advanced Computational Design and High-Throughput Screening for Novel this compound Applications

Advanced computational methods, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for designing new molecules and predicting their properties and interactions. rsc.orgtdx.catacs.org High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds against specific biological targets or for desired functional properties. nih.gov

The combination of computational design and HTS can significantly accelerate the discovery of novel applications for this compound and its analogues. Computational studies can help predict how this compound or its derivatives might interact with biological macromolecules, such as enzymes or receptors, guiding the design of targeted analogues. nih.govtdx.catacs.org HTS can then be used to screen libraries of synthesized analogues for desired activities, such as enzyme inhibition, binding affinity, or other functional responses. nih.gov This integrated approach can help identify potential applications in areas such as targeted therapeutics, biomaterials, or catalysis, based on the unique structural features of this compound. The increasing sophistication of computational toxicology also allows for early prediction of potential toxicity, aiding in the selection of promising candidates for further development. Furthermore, computational design can be applied to optimize the synthesis itself, exploring potential reaction pathways and conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.